molecular formula C20H16N2 B14714546 N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine CAS No. 15223-25-3

N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine

Cat. No.: B14714546
CAS No.: 15223-25-3
M. Wt: 284.4 g/mol
InChI Key: BDGKAZBPCFIFBR-UHFFFAOYSA-N
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Description

N,N′-bis[(E)-phenylmethylidene]benzene-1,2-diamine is a Schiff base derived from benzene-1,2-diamine, where both amino groups are substituted with (E)-configured phenylmethylidene (benzylidene) groups. This compound belongs to the class of tetradentate ligands capable of coordinating with metal ions via its imine nitrogen atoms and aromatic π-systems. Such ligands are pivotal in catalysis, materials science, and coordination chemistry due to their tunable electronic and steric properties .

Properties

CAS No.

15223-25-3

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

N-[2-(benzylideneamino)phenyl]-1-phenylmethanimine

InChI

InChI=1S/C20H16N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-16H

InChI Key

BDGKAZBPCFIFBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bisbenzylidenebenzene-1,2-diamine can be synthesized through the condensation reaction of benzene-1,2-diamine with benzaldehyde. The reaction typically involves mixing benzene-1,2-diamine with an excess of benzaldehyde in an appropriate solvent such as ethanol or methanol. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base product .

Industrial Production Methods

While specific industrial production methods for N,N’-Bisbenzylidenebenzene-1,2-diamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bisbenzylidenebenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N,N’-Bisbenzylidenebenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bisbenzylidenebenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit sirtuin type 2 (SIRT2) by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can affect various cellular processes, including gene expression, metabolism, and aging.

Comparison with Similar Compounds

Table 1: Structural Features of Benzene-1,2-diamine Derivatives

Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Motifs Key References
N,N′-bis[(E)-phenylmethylidene]benzene-1,2-diamine Two (E)-benzylidene groups Not reported Likely intramolecular H-bonding
N,N′-bis(2-pyridyl)benzene-1,2-diamine Two 2-pyridyl groups ~82.9 Intermolecular N–H⋯N (R²²(8) motif)
N,N′-bis(3,4-dihydroxybenzylidene)benzene-1,2-diamine (PDH4) Two 3,4-dihydroxybenzylidene groups Not reported Chelating to metal ions (e.g., Fe³⁺)
N,N′-bis(1-(pyridin-2-yl)ethylidene)benzene-1,4-diamine Pyridyl-ethylidene groups (1,4-positions) 82.9 No direct H-bonding; metal coordination
NV038 (N,N′-bis(1,2,2-thiadiazol-5-yl)benzene-1,2-diamine) Two thiadiazolyl groups Not reported Zinc finger targeting (Cys-SH interaction)

Key Observations:

  • Substituent Effects : The replacement of benzylidene groups with electron-withdrawing (e.g., thiadiazolyl in NV038) or donating (e.g., pyridyl) groups alters electronic properties and binding modes. For example, NV038’s thiadiazolyl groups enable covalent interactions with cysteine residues in zinc finger proteins .
  • Hydrogen Bonding : N,N′-bis(2-pyridyl)benzene-1,2-diamine forms discrete dimers via N–H⋯N interactions, whereas 1,4-diamine analogues lack such motifs due to positional isomerism .

Functional and Physical Properties

  • Coordination Chemistry: N,N′-bis(pyridin-2-yl-methylene)benzene-1,2-diamine forms stable lanthanide complexes, whereas benzylidene analogues exhibit weaker metal-binding due to reduced electron density . PDH4 (3,4-dihydroxy-substituted derivative) shows enhanced antioxidant activity (DPPH radical scavenging IC₅₀ = 12 µM) compared to non-hydroxylated analogues .
  • Applications :

    • NV038 : Acts as a zinc finger inhibitor with antiviral activity, distinct from traditional acyl-transfer mechanisms .
    • N,N′-bis(pyrrolidene)benzene-1,2-diamine : Used in Tb³⁺/Dy³⁺ ion-selective sensors with detection limits <10⁻⁷ M .

Hydrogen Bonding and Crystallography

  • N,N′-bis(2-pyridyl)benzene-1,2-diamine exhibits E,Z isomerism, with Z-isomers forming planar N–H⋯N networks .
  • In contrast, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine shows bifurcated H-bonding, stabilizing supramolecular chains .

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